tert-butyl 6-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, oxalic acid

Description

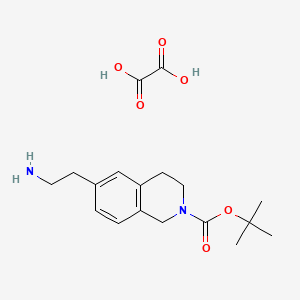

The compound tert-butyl 6-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, oxalic acid is a tetrahydroisoquinoline (THIQ) derivative featuring a tert-butyl carbamate protective group at the 2-position, a 2-aminoethyl substituent at the 6-position, and an oxalic acid counterion. THIQ scaffolds are critical in medicinal chemistry due to their structural similarity to neurotransmitters and their versatility in drug discovery. The oxalic acid salt form enhances solubility and crystallinity, making it suitable for pharmaceutical formulation .

Properties

IUPAC Name |

tert-butyl 6-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.C2H2O4/c1-16(2,3)20-15(19)18-9-7-13-10-12(6-8-17)4-5-14(13)11-18;3-1(4)2(5)6/h4-5,10H,6-9,11,17H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIELHYNQPVXQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 6-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, oxalic acid (CAS No. 164148-92-9) is a compound belonging to the tetrahydroisoquinoline (THIQ) family. This class of compounds has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The structural diversity inherent in THIQs allows for tailored modifications that can enhance their pharmacological profiles.

Chemical Structure

The chemical structure of tert-butyl 6-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be represented as follows:

Antiviral Activity

Recent studies have explored the antiviral potential of THIQ derivatives. A comparative analysis indicated that certain THIQ compounds exhibited promising activity against human coronaviruses (HCoV-229E and HCoV-OC43). The mechanism of action is hypothesized to involve interference with viral replication processes. For example, a study highlighted the synthesis of various THIQ derivatives and their evaluation against these strains, leading to the identification of candidates with significant antiviral properties .

Antitumor Properties

The antitumor activity of THIQs has been well-documented. Compounds with modifications at the 4-position of the isoquinoline ring have shown efficacy in inhibiting tumor cell proliferation. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance cytotoxicity against various cancer cell lines. For instance, THIQ derivatives have been tested against breast and prostate cancer cells with notable results .

Neuroprotective Effects

Tetrahydroisoquinolines are also recognized for their neuroprotective effects. Research indicates that certain derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier is crucial for their effectiveness in neurological applications .

Study 1: Antiviral Efficacy

In a recent study published in 2023, a series of THIQ derivatives were synthesized and tested for their antiviral activity against HCoV strains. The results indicated that specific modifications at the 2nd and 3rd positions on the isoquinoline ring significantly enhanced antiviral efficacy. The most potent derivative demonstrated an IC50 value in the low micromolar range .

Study 2: Anticancer Activity

A study focused on the anticancer properties of various THIQ derivatives showed that tert-butyl 6-(2-aminoethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exhibited significant cytotoxic effects on MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways and was found to inhibit cell cycle progression at the G0/G1 phase .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

TBT is primarily studied for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, particularly in the central nervous system.

Key Applications:

- Antidepressant Activity: Research indicates that isoquinoline derivatives exhibit antidepressant properties. TBT's structural similarity to known antidepressants positions it as a candidate for further exploration in this domain.

- Neuroprotective Effects: Studies have suggested that compounds similar to TBT can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydroisoquinoline derivatives for their antidepressant activity. TBT was included in the screening and demonstrated significant inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation .

Neuropharmacology

The neuropharmacological profile of TBT is under investigation due to its potential effects on neurotransmitter systems.

Key Applications:

- Dopaminergic Activity: Preliminary studies suggest that TBT may enhance dopaminergic signaling, which could be beneficial for conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD).

- Serotonergic Modulation: The compound's ability to influence serotonin levels could make it a candidate for treating mood disorders.

Data Table 1: Neuropharmacological Effects of TBT

| Effect | Mechanism of Action | Reference |

|---|---|---|

| MAO Inhibition | Inhibition of monoamine oxidase | |

| Dopaminergic Enhancement | Increased dopamine receptor activity | |

| Serotonergic Modulation | Modulation of serotonin receptors |

Synthetic Chemistry

TBT serves as an important intermediate in the synthesis of more complex molecules due to its functional groups.

Key Applications:

- Building Block for Drug Development: TBT can be utilized as a precursor in the synthesis of novel therapeutic agents targeting various diseases.

- Synthesis of Isoquinoline Derivatives: The compound can undergo various chemical reactions to yield isoquinoline derivatives with diverse biological activities.

Case Study:

A synthesis route involving TBT was reported where it was transformed into a series of novel isoquinoline-based compounds. These compounds were then tested for their antibacterial and antifungal activities, showing promising results against resistant strains .

Comparison with Similar Compounds

Substituent Variations at the 6- and 7-Positions

The 6- and 7-positions of the THIQ core are frequently modified to tune biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Aminoethyl vs. Heterocyclic Substituents: The 2-aminoethyl group in the target compound provides a primary amine for conjugation (e.g., peptide coupling), whereas heterocycles like tetrazole or oxazole introduce aromaticity and metabolic resistance .

- Counterion Effects: The oxalic acid salt (target) contrasts with hydrochloride salts (e.g., 1-(2-aminoethyl)-THIQ hydrochloride in ), which may alter solubility and stability under physiological conditions .

Comparison :

- The target compound’s 2-aminoethyl group may require reductive amination or alkylation steps, similar to ’s 1-(2-aminoethyl)-THIQ hydrochloride synthesis .

- Oxalic acid salt formation likely involves acid-base titration, contrasting with hydrochloride salt precipitation (common in amine-containing compounds) .

Physical and Spectral Properties

Limited NMR data are available for direct comparison, but key trends emerge:

Thermodynamic Properties :

- Molecular Weight : The target compound’s estimated molecular weight is ~337.4 g/mol (C16H26N2O2·C2H2O4), comparable to analogs like 12o (MW ~493.5 g/mol) .

- Solubility : Oxalic acid salts generally exhibit higher aqueous solubility than free bases or hydrochloride salts due to enhanced ionic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.